Product packaging for Urea, (1-naphthylacetyl)-(Cat. No.:CAS No. 102613-45-6)

Urea, (1-naphthylacetyl)-

Cat. No.: B12812609
CAS No.: 102613-45-6
M. Wt: 228.25 g/mol
InChI Key: KATFHABDBYCVHW-UHFFFAOYSA-N
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Description

Urea, (1-naphthylacetyl)- is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, (1-naphthylacetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (1-naphthylacetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B12812609 Urea, (1-naphthylacetyl)- CAS No. 102613-45-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102613-45-6

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-carbamoyl-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C13H12N2O2/c14-13(17)15-12(16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H3,14,15,16,17)

InChI Key

KATFHABDBYCVHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(=O)N

Origin of Product

United States

Historical Trajectories and Evolution of Research Interest

Initial research interest in compounds related to Urea (B33335), (1-naphthylacetyl)- often stemmed from broader investigations into ureas and their derivatives. Urea itself, a simple organic compound with the chemical formula CO(NH₂)₂, is a fundamental molecule in the metabolism of nitrogen-containing compounds in animals. wikipedia.orgnih.gov The synthesis of urea derivatives has been a long-standing area of organic chemistry, with methods for creating 1,3-disubstituted ureas being a subject of study. mdpi.com

The specific inclusion of the 1-naphthylacetyl group appears to have been driven by the desire to create molecules with specific properties, such as fluorescence or altered biological activity. For instance, research has explored the synthesis of fluorescent derivatives like O-naphthylacetyl chitosan (B1678972) and fluorescent agarose-O-naphthylacetyl adducts, highlighting an interest in creating trackable molecules. researchgate.netnih.gov The development of such compounds is often linked to their potential applications in areas like controlled-release formulations and biochemical assays. researchgate.net

Contemporary Significance As a Biochemical Probe and Research Tool

In contemporary research, Urea (B33335), (1-naphthylacetyl)- and its derivatives are utilized as specialized tools to investigate biological processes. A significant application lies in the field of skin sensitization testing. The Direct Peptide Reactivity Assay (DPRA), an in chemico method to assess the skin sensitization potential of chemicals, utilizes synthetic peptides. springermedizin.denih.gov A modified version of this assay, the Amino Acid Derivative Reactivity Assay (ADRA), employs nucleophilic reagents such as N-(2-(1-naphthyl)acetyl)-l-cysteine (NAC) and α-N-(2-(1-naphthyl)acetyl)-l-lysine (NAL). springermedizin.denih.gov These naphthalene-containing derivatives offer advantages in detection, including the potential for fluorescence-based measurements. springermedizin.de

The 1-naphthylacetyl moiety is also incorporated into other research tools. For example, 1-Naphthylacetyl spermine (B22157) trihydrochloride is used to block specific types of glutamate (B1630785) receptors (Ca²⁺ permeable AMPA receptors) in neuroscience research. sigmaaldrich.com Furthermore, the 1-naphthylacetyl group has been attached to peptides to create self-assembling nanosystems with antimicrobial properties, demonstrating its utility in the development of novel biomaterials. researching.cn These applications underscore the value of the 1-naphthylacetyl group in designing molecules with specific biological targets and functionalities.

Classification and Structural Relationships Within Chemical Families

Advanced Synthetic Routes and Reaction Mechanisms

The formation of Urea, (1-naphthylacetyl)- can be achieved through several advanced synthetic pathways, primarily centered around the creation of the core urea functionality. These methods leverage key intermediates and reaction mechanisms common in modern organic synthesis.

Nucleophilic Addition Pathways in Urea Formation

The principal route to synthesizing ureas involves the nucleophilic addition of an amine to an isocyanate. wikipedia.orgpoliuretanos.net In the context of Urea, (1-naphthylacetyl)-, the key intermediate is 1-naphthylacetyl isocyanate . This electrophilic compound readily reacts with a nucleophile like ammonia (B1221849) to form the target molecule. canada.ca

A general scheme for this pathway is presented below:

Reactant 1Reactant 2ProductDescription
1-Naphthylacetyl isocyanateAmmonia (NH₃)Urea, (1-naphthylacetyl)-Nucleophilic addition of ammonia to the isocyanate.

This method is versatile, as substituting ammonia with primary or secondary amines allows for the synthesis of N'-substituted derivatives of the parent urea. nih.gov

Functional Group Transformations and Coupling Strategies

Beyond the direct isocyanate-amine reaction, functional group transformations provide alternative and often more flexible routes to Urea, (1-naphthylacetyl)-. A significant strategy is the Curtius Rearrangement , which converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. wikipedia.orgnih.gov

This multi-step process begins with the conversion of 1-naphthylacetic acid to its corresponding acyl chloride. Treatment with an azide salt, such as sodium azide, yields 1-naphthylacetyl azide . acs.org Upon thermal or photochemical induction, this acyl azide undergoes a concerted rearrangement, eliminating nitrogen gas (N₂) and forming the crucial 1-naphthylacetyl isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be trapped in situ by ammonia or an amine to yield the desired urea derivative. nih.govmasterorganicchemistry.com The migration of the naphthylacetyl group occurs with full retention of configuration. wikipedia.org

Key Steps in Curtius Rearrangement for Urea Synthesis:

Acid to Acyl Azide: 1-Naphthylacetic acid → 1-Naphthylacetyl chloride → 1-Naphthylacetyl azide

Rearrangement: 1-Naphthylacetyl azide → 1-Naphthylacetyl isocyanate + N₂

Urea Formation: 1-Naphthylacetyl isocyanate + R-NH₂ → (1-Naphthylacetyl)urea derivative

More recent methodologies include the metal-free synthesis of unsymmetrical ureas by coupling primary amides with amines using a hypervalent iodine reagent, such as phenyliodine diacetate. mdpi.com This approach involves the in-situ generation of an isocyanate from the amide via a Hofmann-type rearrangement, which then reacts with the amine present. organic-chemistry.org

Synthesis of Structurally Modified Analogues and Derivatives

The core structure of Urea, (1-naphthylacetyl)- can be systematically modified at three key positions: the naphthyl group, the urea bridge, and through isotopic substitution. These modifications are crucial for developing analogues for various research applications.

Naphthyl Moiety Substitutions and Modifications

Modifications to the naphthalene ring or the adjacent methylene (B1212753) group can significantly alter the compound's properties. Research has been conducted on the synthesis of α-substituted 1-naphthylacetic acids, where various groups are introduced on the carbon atom between the naphthyl ring and the carbonyl group. nih.govacs.org Additionally, derivatives where the naphthalene ring is partially hydrogenated, such as 5,6,7,8-tetrahydro-1-naphthylacetic acid , have been synthesized and studied. nih.gov These modified precursors can then be converted into their corresponding urea derivatives using the synthetic routes previously described.

These substitutions can influence the molecule's steric and electronic properties, which can be critical for applications in materials science or as molecular probes.

Urea Bridge Derivatization for Enhanced Probing

An example of extensive derivatization is the synthesis of 1-(α-naphthylacetyl)-4-aroylthio-semicarbazides . ciac.jl.cn This demonstrates how the terminal nitrogen of the urea can be incorporated into a more complex heterocyclic structure. Furthermore, replacing the urea functionality with a chemically similar amide group provides a means for comparative studies. For instance, the synthesis of an amide analogue by reacting an amine with 1-naphthylacetyl chloride allows for the evaluation of the urea moiety's specific contribution to properties like enantioselective recognition. rsc.org

Modification TypeSynthetic StrategyExample Derivative
N'-SubstitutionReaction of 1-naphthylacetyl isocyanate with a substituted amineN-Alkyl-N'-(1-naphthylacetyl)urea
Heterocyclic FormationReaction with a difunctional amine/hydrazine derivative1-(α-Naphthylacetyl)-4-aroylthio-semicarbazide ciac.jl.cn
Amide AnalogueReaction of an amine with 1-naphthylacetyl chlorideN-Substituted-(1-naphthyl)acetamide

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is an indispensable tool for tracking the metabolic fate of molecules and elucidating reaction mechanisms. Urea, (1-naphthylacetyl)- can be labeled with stable isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H).

General methods for the carbon isotope labeling of ureas have been developed that utilize labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) as the carbonyl source. bloomtechz.com These strategies are robust and can be applied to a wide range of urea derivatives. Furthermore, commercially available labeled starting materials, such as Urea-¹³C or Urea-¹⁵N₂ , can be incorporated into synthetic pathways. medchemexpress.comshoko-sc.co.jp

A study involving sheep fed with ¹⁵N-¹⁴C labelled acetylurea demonstrates the use of dual-labeled compounds to trace the metabolic pathways of the acetyl and urea components independently. nih.gov Such strategies could be adapted for Urea, (1-naphthylacetyl)- to study its stability and reactivity in biological or environmental systems. Metabolic labeling techniques using precursors like ¹³C-glucose or D₃-acetate can also be used to track the incorporation and turnover of the acetyl moiety in cellular contexts. nih.gov

IsotopeLabeling PrecursorApplication
¹³C / ¹⁴CLabeled CO₂Labeling the urea carbonyl carbon
¹⁵NLabeled Urea (¹⁵N₂)Labeling the urea nitrogen atoms
¹³C / DLabeled Acetate (B1210297)Labeling the acetyl group

Green Chemistry Principles in Urea, (1-naphthylacetyl)- Synthesis

The synthesis of N-acyl ureas, including Urea, (1-naphthylacetyl)-, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and significant waste generation. Conventional routes, such as the reaction of ureas with aggressive acylating agents like acyl chlorides or the use of unstable and toxic isocyanates, present environmental and safety challenges. nsf.govreading.ac.uk In response, the application of green chemistry principles to the synthesis of this class of compounds has become a significant focus of research, aiming to develop more sustainable and efficient methodologies. These approaches prioritize waste prevention, the use of safer solvents and reagents, energy efficiency, and improved atom economy.

Several innovative strategies have emerged for the greener synthesis of N-acyl ureas, which can be applied to the preparation of Urea, (1-naphthylacetyl)-. These methods include solvent-free reactions, the use of alternative energy sources like microwave irradiation, and the development of novel catalytic systems that avoid stoichiometric and hazardous reagents.

Solvent-Free Synthesis

One prominent green strategy is the elimination of volatile organic solvents, which are major contributors to industrial waste and environmental pollution. Solvent-free, solid-state reactions, often facilitated by simple grinding at room temperature, offer a clean and efficient alternative. Research has demonstrated the successful synthesis of N-acyl ureas from their corresponding N-acyl thiourea (B124793) precursors by grinding them with an oxidizing agent, such as potassium permanganate (B83412) supported on wet silica (B1680970). tandfonline.comscispace.com This method is rapid, avoids the need for heating and organic solvents, and typically results in excellent yields with simple work-up procedures.

Applying this to the target molecule, one could envision a two-step solvent-free process: first, the preparation of N-(1-naphthylacetyl)thiourea, followed by its oxidative conversion to Urea, (1-naphthylacetyl)- via grinding.

Microwave-Assisted Synthesis

The use of microwave irradiation as an alternative energy source represents a significant advancement in green synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity compared to conventional heating methods. scielo.br A notable application is the palladium-catalyzed carbonylation of aryl or heteroaryl halides with ureas. researchgate.net This method can be adapted for the synthesis of Urea, (1-naphthylacetyl)- using a suitable precursor like 1-(bromomethyl)naphthalene. The carbon monoxide source can be either CO gas or a solid surrogate like molybdenum hexacarbonyl, which can be more convenient and safer to handle in a laboratory setting. researchgate.net The operational simplicity and efficiency of microwave-assisted synthesis make it a highly attractive green alternative. epa.gov

Development of Greener Catalytic Systems

The cornerstone of many green synthetic methods is the use of catalysts to replace stoichiometric reagents. For the synthesis of N-acyl ureas, several catalytic approaches have been developed to facilitate the direct coupling of a carboxylic acid with urea, thereby avoiding the pre-activation of the acid to a more hazardous form like an acyl chloride.

Recent studies have shown that simple and inexpensive catalysts, such as magnesium nitrate (B79036) (Mg(NO3)2) or imidazole, can effectively promote the direct synthesis of amides from carboxylic acids using urea as the nitrogen source. rsc.org This one-pot procedure is highly atom-economical and circumvents the need for coupling agents that generate significant by-products.

Another environmentally benign approach involves the reaction of carboxylic acids and carbodiimides in water. researchgate.net While carbodiimide (B86325) reactions can sometimes produce N-acylurea as an undesired by-product, conditions can be optimized to make it the primary product. Performing the reaction in water as a green solvent enhances the safety and sustainability of the process. researchgate.net

The following tables provide a comparative overview of traditional versus green synthetic methodologies and summarize key research findings in the green synthesis of related N-acyl ureas.

Interactive Data Tables

MethodReactantsSolvent/ConditionsGreen Chemistry Considerations
Traditional Acyl Chloride Route1-Naphthylacetyl chloride, UreaAnhydrous organic solvent (e.g., Toluene), elevated temperatureGenerates HCl by-product; uses hazardous acyl chloride and volatile organic solvents. nsf.gov
Solvent-Free GrindingN-(1-Naphthylacetyl)thiourea, KMnO₄/SilicaSolvent-free, room temperature grindingEliminates solvent use, energy-efficient (no heating), rapid reaction. tandfonline.com
Microwave-Assisted Carbonylation1-(Halomethyl)naphthalene, Urea, CO source (e.g., Mo(CO)₆), Pd catalystOrganic solvent (e.g., DME), microwave irradiationDrastically reduced reaction time, high efficiency, avoids pre-synthesized isocyanates. researchgate.net
Direct Catalytic Amidation1-Naphthylacetic acid, Urea, Mg(NO₃)₂ or Imidazole catalystHigh-boiling inert solvent (e.g., Octane), heatingHigh atom economy, avoids coupling agents and hazardous intermediates, uses inexpensive catalysts. rsc.org
Aqueous Carbodiimide Route1-Naphthylacetic acid, Carbodiimide (e.g., DIC)Water, room temperatureUtilizes water as a safe and environmentally benign solvent; mild reaction conditions. researchgate.net
Research FocusCatalyst/ReagentKey FindingsReference
Oxidative desulfurization of N-acyl thioureasWet silica-supported KMnO₄Provides N-acyl ureas in excellent yields under solvent-free grinding conditions at room temperature. tandfonline.com
Palladium-catalyzed carbonylationPd(OAc)₂, Xantphos ligand, Mo(CO)₆Microwave irradiation enables synthesis of aryl N-acyl ureas in good to excellent yields (55-90%) in short reaction times. researchgate.net
Chemoselective amidationPotassium tert-butoxide (KOtBu)Achieves highly chemoselective synthesis of N-aroylureas from N-Boc arylamides, avoiding transition metals and toxic reagents. nsf.govrsc.org
Direct amidation of carboxylic acidsMg(NO₃)₂·6H₂O or ImidazoleEnables direct synthesis of amides from carboxylic acids and urea, avoiding activating/coupling agents. rsc.org
Synthesis in aqueous mediaN,N′-Diisopropylcarbodiimide (DIC)Reaction of carboxylic acids with carbodiimides proceeds smoothly in water at room temperature to afford N-acyl ureas in high yields. researchgate.net

Ligand-Target Interactions and Binding Kinetics

The initial step in elucidating the mechanism of action of any compound is to identify its molecular targets within a biological system. However, for Urea, (1-naphthylacetyl)-, this information is not available in the current body of scientific literature.

Identification of Potential Cellular Receptors and Binding Proteins

There are no published studies that identify or even propose potential cellular receptors or specific binding proteins for Urea, (1-naphthylacetyl)-. Research into its binding profile is a fundamental prerequisite to understanding its biological function.

Quantitative Analysis of Binding Affinities and Specificity

Consequently, without the identification of a cellular target, no quantitative analysis of binding affinities (such as Kd or IC50 values) or studies on its binding specificity have been performed or reported.

Modulation of Intracellular Signaling Pathways

The interaction of a compound with a cellular target typically triggers a cascade of intracellular signaling events. The nature of these modulated pathways for Urea, (1-naphthylacetyl)- remains unknown.

Investigation of Primary and Secondary Messenger Systems

There is no available research on whether Urea, (1-naphthylacetyl)- affects primary messenger systems or influences the levels of secondary messengers such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions.

Crosstalk with Endogenous Regulatory Networks

The potential for Urea, (1-naphthylacetyl)- to interact with or modulate endogenous regulatory networks has not been investigated.

Enzymatic Interactions and Kinetic Analysis

The effect of a compound on enzymatic activity is a common mechanism of action. However, the interaction of Urea, (1-naphthylacetyl)- with any enzyme is currently not documented.

There are no studies available that have investigated whether Urea, (1-naphthylacetyl)- acts as an inhibitor, activator, or substrate for any enzyme. As a result, no kinetic data, such as the Michaelis-Menten constant (Km) or the inhibition constant (Ki), has been published.

Inhibition or Activation of Specific Enzyme Activities

There is no available research data detailing the specific enzymatic pathways that may be inhibited or activated by Urea, (1-naphthylacetyl)-.

Substrate Mimicry and Competitive Binding Studies

No studies on substrate mimicry or competitive binding involving Urea, (1-naphthylacetyl)- have been found in the scientific literature.

Impact on Gene Expression and Proteomic Profiles

Transcriptional Regulation and mRNA Abundance Studies

Information regarding the influence of Urea, (1-naphthylacetyl)- on transcriptional regulation and the abundance of messenger RNA (mRNA) is not available.

Translational Control and Protein Synthesis Modulation

There are no published findings on how Urea, (1-naphthylacetyl)- may affect translational control or the modulation of protein synthesis.

Post-Translational Modification Research

Research on the impact of Urea, (1-naphthylacetyl)- on the post-translational modification of proteins has not been identified.

Physiological and Developmental Effects in Non Human Biological Systems E.g., Plant Biology

Influence on Cellular Processes

Synthetic auxins are known to play a significant role in promoting cell division and proliferation, a process central to plant growth and development. While direct studies on Urea (B33335), (1-naphthylacetyl)- are limited, research on NAA provides insights into how this class of compounds may function.

Studies on tobacco cell lines have demonstrated that synthetic auxins like NAA can stimulate cell division. nih.govnih.gov The concentration of the auxin is a critical factor in determining its effect. For instance, in tobacco cell cultures, NAA has been shown to promote cell division, although at concentrations higher than those required to stimulate cell elongation. nih.govnih.gov This suggests a dose-dependent response where different cellular processes are activated at varying auxin thresholds.

The mechanism often involves the activation of different signaling pathways. Research comparing NAA with another synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D), revealed that they could differentially affect cell division and elongation, implying the activation of distinct downstream pathways. nih.govnih.gov While 2,4-D was more potent in inducing cell division, NAA also exhibited this capability, highlighting the role of the naphthalene (B1677914) ring structure in influencing this cellular process. nih.govnih.gov

Table 1: Comparative Effects of NAA and 2,4-D on Tobacco Cell Division and Elongation

Compound Effective Concentration for Cell Elongation Effective Concentration for Cell Division Primary Effect
1-Naphthaleneacetic acid (NAA) Lower concentrations Higher concentrations Primarily stimulates cell elongation
2,4-Dichlorophenoxyacetic acid (2,4-D) Not a primary effect Effective at various concentrations Primarily stimulates cell division

Data derived from studies on tobacco cell lines. nih.govnih.gov

Cell elongation is a primary response to auxin and is a key driver of plant growth, particularly in stems and roots. Synthetic auxins, including those with a naphthalene structure, are potent inducers of cell elongation. researchgate.net

Research on tobacco cells has shown that NAA is a strong promoter of cell elongation, often at concentrations much lower than those needed to stimulate cell division. nih.govnih.gov This differential effect suggests that the signaling pathways leading to cell elongation are more sensitive to NAA than those controlling cell division. The process of cell elongation involves the loosening of the cell wall, a process mediated by the activation of proton pumps and enzymes that modify cell wall components.

Differentiation, the process by which cells specialize, is also under the influence of auxins. For example, the formation of vascular tissues is intricately linked to auxin gradients within the plant. While specific research on Urea, (1-naphthylacetyl)- is not available, the known effects of NAA on inducing callus formation and organogenesis in tissue culture provide a model for how such compounds can direct cell differentiation. researchgate.net

Programmed cell death (PCD) is a genetically controlled process essential for development and stress responses in plants. youtube.com It is involved in processes such as the formation of xylem, senescence of organs, and defense against pathogens. nih.gov

The role of auxins in regulating PCD is complex and context-dependent. High concentrations of auxins can induce ethylene (B1197577) biosynthesis, which in turn can trigger PCD in certain tissues. However, there is a lack of direct experimental evidence linking Urea, (1-naphthylacetyl)- to the regulation of PCD pathways in plants. General plant PCD mechanisms involve vacuolar-mediated cell death and the action of specific proteases, but how auxin analogs like Urea, (1-naphthylacetyl)- might interact with these pathways remains an area for future investigation. nih.gov

Structure Activity Relationship Sar and Rational Design

Elucidation of Key Structural Features for Biological Activity

The biological activity of "Urea, (1-naphthylacetyl)-" is intrinsically linked to its molecular architecture. The spatial arrangement of its constituent parts, their electronic properties, and their ability to form interactions with biological targets are the primary determinants of its efficacy.

The naphthyl group, a bicyclic aromatic system, is a crucial component of "Urea, (1-naphthylacetyl)-" that significantly influences its biological activity. Its large, planar, and lipophilic nature allows for extensive van der Waals and π-π stacking interactions with hydrophobic pockets within target proteins. The position of attachment to the rest of the molecule, in this case at the 1-position, dictates the orientation of the naphthyl ring within the binding site, which can be critical for optimal interaction.

Studies on related N-aroyl-N′-arylureas have highlighted the importance of the aromatic moieties for activity. While specific studies on "Urea, (1-naphthylacetyl)-" are limited, research on analogous compounds such as naphthyl-N-acylhydrazone derivatives has demonstrated that the naphthyl group contributes significantly to their anti-inflammatory effects. In a study of regioisomeric naphthyl-N-acylhydrazone analogs, all tested compounds containing a naphthyl group showed significant anti-inflammatory activity, reducing leukocyte migration and the production of inflammatory mediators like nitric oxide and interleukin-1β. nih.gov This suggests that the naphthyl moiety is a key pharmacophoric feature for this type of biological activity.

The urea (B33335) linkage (-NH-CO-NH-) is a vital structural motif in a vast array of biologically active compounds due to its unique hydrogen bonding capabilities. It can act as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen. This dual nature allows it to form strong and specific interactions with amino acid residues in the active sites of enzymes and receptors.

In the context of "Urea, (1-naphthylacetyl)-", the urea moiety serves as a flexible linker that correctly positions the naphthyl and acetyl groups for optimal target engagement. The conformational flexibility of the urea bond allows the molecule to adopt a favorable conformation within the binding pocket.

Substituents on the urea nitrogens can profoundly impact the compound's activity. N-methylation, for example, can alter the hydrogen bonding capacity and the conformational preferences of the molecule. A systematic study on N-aryl-N'-cyclopentyl ureas revealed that the pattern of N-methylation significantly affects the conformational free-energy landscapes of these molecules. nih.gov For instance, the N-phenyl-N'-cyclopentyl urea was found to exist in both trans-trans and cis-trans conformations of similar energy, with the cis-trans form being stabilized by an internal hydrogen bond. nih.gov Such conformational changes can have a substantial effect on biological activity by influencing how the molecule fits into its target binding site.

Computational Approaches to SAR Prediction

Computational chemistry provides powerful tools for predicting the SAR of compounds like "Urea, (1-naphthylacetyl)-", thereby accelerating the drug design process. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling offer valuable insights into the molecular basis of activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For derivatives of "Urea, (1-naphthylacetyl)-", docking studies could identify the key amino acid residues involved in binding and explain the observed SAR.

Table 1: Representative Molecular Docking and Dynamics Simulation Studies on Urea Derivatives
Compound ClassTargetKey Findings
N-guanylurea-dinitramideCrystal SurfaceMolecular dynamics simulations revealed the influence of solvents on crystal morphology by calculating binding energies between the solvent and crystal surfaces. researchgate.net
N-hydroxyureaWater (Hydration)Ab initio molecular dynamics simulations showed that the Z conformer is more stable in solution and that the molecule is strongly hydrated, which is important for its interaction with its biological target. mdpi.comresearchgate.net
N-aryl-N'-cyclopentyl ureasNot specifiedWell-tempered metadynamics was used to generate conformational free-energy landscapes, showing that N-methylation significantly affects conformational preferences. nih.gov

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

For a series of "Urea, (1-naphthylacetyl)-" analogs, a QSAR model could be developed to identify the key molecular properties that govern their activity. Descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., atomic charges), and steric features (e.g., molecular volume) would likely be important.

A QSAR study on a series of N-aroyl-N′-arylureas demonstrated that lipophilicity and geometrical features are key determinants of their insecticidal activity. researchgate.net Similarly, a 3D-QSAR study on N-aryl-3-(2-chloroethyl)ureas, which have cytotoxic and antineoplastic activity, indicated that hydrophobic fields and van der Waals interactions are important for their inhibitory effects. sphinxsai.com Another QSAR model for 4-N-aryl- researchgate.netmdpi.comdiazepane ureas as CXCR3 receptor inhibitors highlighted the significance of descriptors related to molecular connectivity and lipophilicity. nih.gov These studies exemplify how QSAR can be a valuable tool in understanding the SAR of urea-containing compounds.

Table 2: Examples of QSAR Studies on Structurally Related Urea Compounds
Compound ClassBiological ActivityKey Descriptors
N-aroyl-N′-arylureasInsecticidalLipophilicity, Geometrical Features researchgate.net
N-aryl-3-(2-chloroethyl)ureasCytotoxic/AntineoplasticHydrophobic Fields, Van der Waals Effects sphinxsai.com
4-N-aryl- researchgate.netmdpi.comdiazepane ureasCXCR3 Receptor Inhibition3k, ChiInf8, ChiInf0, AtomCompTotal, ClogP nih.gov

Design Principles for Novel Analogues with Targeted Activities

Based on the understanding of the SAR of "Urea, (1-naphthylacetyl)-" and related compounds, several design principles can be formulated for the development of novel analogs with improved or targeted activities.

One key strategy would be the systematic modification of the naphthyl ring. The introduction of various substituents at different positions on the ring could modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced binding affinity or selectivity for a particular biological target. For example, electron-withdrawing or electron-donating groups could be introduced to fine-tune the aromatic interactions.

Another important avenue for modification is the urea linkage. As previously discussed, N-alkylation can have a significant impact on conformation and hydrogen bonding. The synthesis of a library of analogs with different substituents on the urea nitrogens would be a valuable approach to probe the importance of these positions for biological activity.

Furthermore, the acetyl linker could be modified. Altering the length or rigidity of this linker could optimize the positioning of the naphthyl and urea moieties within the target's binding site. For instance, replacing the acetyl group with other acyl groups of varying chain lengths or incorporating cyclic structures to constrain the conformation could lead to more potent compounds.

Finally, the integration of computational and experimental approaches is crucial for the efficient design of novel analogs. Iterative cycles of design, synthesis, biological evaluation, and computational modeling can progressively refine the understanding of the SAR and guide the development of compounds with desired biological profiles.

Analytical and Characterization Methodologies for Research

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the isolation and purity verification of Urea (B33335), (1-naphthylacetyl)-. The choice of method depends on the compound's volatility, polarity, and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like Urea, (1-naphthylacetyl)-. Given its structural similarity to plant growth regulators such as 1-naphthaleneacetic acid (NAA) and 2-(1-naphthyl)acetamide (NAAm), reversed-phase HPLC (RP-HPLC) methods are highly applicable. eurl-pesticides.euresearchgate.net

A typical RP-HPLC setup would involve a C18 column, which separates compounds based on their hydrophobicity. humanjournals.comnih.gov The mobile phase generally consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. humanjournals.comrsc.org The gradient or isocratic elution profile is optimized to achieve adequate separation from impurities or other components in the mixture. Detection is commonly performed using a UV detector, as the naphthalene (B1677914) ring in Urea, (1-naphthylacetyl)- exhibits strong ultraviolet absorbance. humanjournals.comdtic.mil Wavelengths around 205 nm or 230 nm are often effective for detection. humanjournals.comdtic.mil For enhanced sensitivity and selectivity, particularly in complex matrices like agricultural products, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is employed. eurl-pesticides.eursc.orgmhlw.go.jp

Table 1: Illustrative HPLC Conditions for Analysis of Naphthyl-Containing Compounds

Parameter Condition
Column C18 (e.g., Atlantis dC18, 250 mm × 4.6 mm, 5µm) humanjournals.com
Mobile Phase Acetonitrile / Water with buffer (e.g., 0.1% Formic Acid) nih.gov
Detection UV at 205-230 nm humanjournals.comdtic.mil or LC-MS/MS eurl-pesticides.eu
Flow Rate 0.7 - 1.0 mL/min humanjournals.comarxiv.org
Temperature Ambient or controlled (e.g., 40°C) humanjournals.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and convenient method for monitoring the progress of chemical reactions, such as the synthesis of Urea, (1-naphthylacetyl)-, and for preliminary purity assessment. nih.gov Given the polar nature of the urea functional group, a polar stationary phase like silica (B1680970) gel is appropriate. analyticaltoxicology.comreddit.com

The mobile phase, or eluent, is typically a mixture of solvents chosen to achieve differential migration of the starting materials, product, and byproducts. For polar compounds like urea derivatives, solvent systems often include a combination of a moderately polar solvent and a more polar solvent, sometimes with a small amount of acid or base to improve spot shape. reddit.com A mixture of n-butanol, acetic acid, and water (e.g., in a 2:1:1 ratio) is a common system for separating polar, nitrogen-containing compounds. researchgate.net Visualization of the separated spots on the TLC plate can be achieved under UV light (254 nm), as the naphthalene moiety is UV-active. reddit.com Alternatively, chemical staining reagents can be used; iodine vapor or a p-anisaldehyde stain can reveal organic compounds on the plate. researchgate.netepfl.ch

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of Urea, (1-naphthylacetyl)-, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of Urea, (1-naphthylacetyl)- in solution. Both ¹H NMR and ¹³C NMR spectra provide critical data.

The ¹H NMR spectrum would exhibit characteristic signals for each type of proton in the molecule. The seven protons of the naphthalene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene (B1212753) (-CH₂-) protons of the acetyl group would produce a singlet at approximately δ 3.5-4.0 ppm. The protons on the nitrogen atoms of the urea group (-NH-CO-NH-) would appear as broad signals, with chemical shifts that can vary depending on the solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The spectrum would feature signals for the ten carbons of the naphthalene ring, the methylene carbon, and the two carbonyl carbons of the acetyl and urea groups (typically in the δ 160-180 ppm range). ias.ac.in

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Urea, (1-naphthylacetyl)-

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthyl-H 7.0 - 8.5 (multiplets) 120 - 135
-CH₂- ~3.7 (singlet) ~45
-NH- Variable (broad singlets) -
C=O (acetyl) - ~173
C=O (urea) - ~155

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of Urea, (1-naphthylacetyl)- would display characteristic absorption bands corresponding to the vibrations of its specific bonds. vscht.cz Key expected absorptions include N-H stretching vibrations from the urea group, typically appearing as one or two bands in the 3200-3500 cm⁻¹ region. csic.es Strong absorptions corresponding to the C=O (carbonyl) stretching vibrations of the amide and urea moieties would be observed in the 1600-1700 cm⁻¹ region. csic.esnih.gov Additionally, C-N stretching and N-H bending vibrations would appear in the 1400-1600 cm⁻¹ range. csic.es Absorptions related to the aromatic naphthalene ring (C=C and C-H vibrations) would also be present.

Table 3: Characteristic IR Absorption Frequencies for Urea, (1-naphthylacetyl)-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Urea) Stretch 3200 - 3500
Aromatic C-H Stretch >3000
C=O (Amide & Urea) Stretch 1600 - 1700
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1400 - 1470
Ultraviolet-Visible (UV-Vis) Spectroscopyasianpubs.orgarxiv.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of Urea, (1-naphthylacetyl)-, providing precise information on its molecular weight and structural details through fragmentation analysis. Techniques such as Electrospray Ionization (ESI) are commonly employed to generate gas-phase ions from the analyte for subsequent mass-to-charge ratio (m/z) analysis.

For Urea, (1-naphthylacetyl)-, high-resolution mass spectrometry (HRMS) can determine the exact molecular weight with high accuracy, confirming its elemental composition (C₁₃H₁₂N₂O₂). In positive ion mode, the compound is typically observed as a protonated molecule, [M+H]⁺.

Collision-Induced Dissociation (CID) is then used to fragment the parent ion, yielding a characteristic pattern of product ions. The fragmentation of Urea, (1-naphthylacetyl)- is expected to occur at the most labile bonds, primarily the amide and urea linkages. A plausible fragmentation pathway involves the cleavage of the bond between the carbonyl group and the nitrogen atom of the urea moiety, leading to the formation of a stable naphthylacetyl cation. Another significant fragmentation could involve the cleavage of the C-N bond within the urea structure. The analysis of these fragments allows for the unambiguous structural elucidation of the molecule. researchgate.netresearchgate.net

Table 1: Hypothetical Mass Spectrometry Data for Urea, (1-naphthylacetyl)-
Ion TypeProposed Structure/FragmentCalculated m/z
[M+H]⁺Protonated Parent Molecule229.0972
Fragment 1Naphthylmethylcarbonyl ion [C₁₀H₇CH₂CO]⁺170.0699
Fragment 2Naphthylmethyl ion [C₁₀H₇CH₂]⁺141.0704
Fragment 3Protonated Urea [CH₄N₂O+H]⁺61.0400

Advanced Imaging Techniques for Localization Studies

Advanced imaging techniques are crucial for understanding the mechanism of action of bioactive compounds by visualizing their distribution within cellular and subcellular compartments. For Urea, (1-naphthylacetyl)-, methods like confocal and fluorescence microscopy can provide high-resolution spatial information, revealing its target sites and potential interactions within the cell.

Confocal Microscopy for Cellular Distribution

Confocal microscopy offers significant advantages over conventional widefield microscopy by eliminating out-of-focus light, thereby improving image contrast and resolution. scian.cl This technique enables the optical sectioning of cells, allowing for the three-dimensional reconstruction of the compound's distribution. nih.gov

The intrinsic fluorescence of the naphthalene group in Urea, (1-naphthylacetyl)- can potentially be exploited for label-free imaging. Upon excitation with an appropriate wavelength of light, the naphthalene moiety may emit fluorescence, allowing for its direct visualization within the cell. To determine its precise subcellular localization, researchers can perform co-localization studies. nih.gov This involves co-staining cells treated with the compound with fluorescent dyes that specifically mark different organelles, such as MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, or Hoechst stains for the nucleus. nih.gov By overlaying the images from the compound and the organelle-specific stains, regions of spatial overlap can be identified, indicating the accumulation of Urea, (1-naphthylacetyl)- in those specific compartments.

Table 2: Illustrative Experimental Parameters for Confocal Microscopy
ParameterDescriptionExample Value
Cell LineAdherent cancer cell line (e.g., HeLa, A431)HeLa
Compound ExcitationLaser line to excite the naphthalene moiety~330-350 nm (UV)
Compound EmissionWavelength range for collecting compound fluorescence~420-480 nm
Organelle Stain (Nucleus)Hoechst 33342Ex/Em: ~350/461 nm
Organelle Stain (Mitochondria)MitoTracker™ Red CMXRosEx/Em: ~579/599 nm
Objective LensHigh numerical aperture oil immersion lens60x or 100x

Fluorescence Microscopy with Labeled Probes

When a compound's intrinsic fluorescence is insufficient for imaging, or to track it with higher specificity, it can be chemically conjugated to a bright, photostable fluorescent probe. mdpi.comyoutube.com This approach involves synthesizing an analog of Urea, (1-naphthylacetyl)- that incorporates a fluorescent dye, such as fluorescein, rhodamine, or an Alexa Fluor™ dye. The probe is typically attached via a linker arm to a position on the molecule that does not interfere with its biological activity.

Once the fluorescently-labeled probe is synthesized and purified, it can be introduced to live or fixed cells. nih.gov Standard fluorescence microscopy can then be used to visualize its uptake and distribution. This method allows for long-term imaging experiments to study the dynamics of the compound's movement within the cell over time. umich.edu It is critical to conduct control experiments to confirm that the addition of the fluorescent label does not significantly alter the compound's physicochemical properties or its cellular distribution compared to the unlabeled parent molecule.

Table 3: Common Fluorescent Probes for Labeling Studies
FluorophoreExcitation Max (nm)Emission Max (nm)Color
Fluorescein (FITC)494518Green
Rhodamine B555580Orange-Red
Alexa Fluor™ 488490525Green
Alexa Fluor™ 594590617Red
ATTO 565564590Orange

Environmental Fate and Biotransformation in Non Human Ecosystems

Degradation Pathways in Soil and Aquatic Environments

The persistence and transformation of Urea (B33335), (1-naphthylacetyl)- in soil and water are influenced by both light-induced and water-based chemical reactions. While the parent molecule's specific data is limited, the behavior of its likely breakdown product, 1-naphthaleneacetic acid (NAA), is well-documented.

Photolysis, or degradation by light, is a significant pathway for the breakdown of NAA in the environment. epa.gov When exposed to sunlight, NAA in aqueous solutions undergoes decomposition. acs.org The process is more efficient under ultraviolet (UV) light compared to fluorescent light. researchgate.netnih.gov The degradation of NAA under UV irradiation has been shown to follow first-order kinetics, with a reported half-life of approximately 60 minutes under specific laboratory conditions. researchgate.netnih.gov

Several factors can influence the rate of photolytic degradation. The presence of oxygen, the photocatalyst titanium dioxide (TiO2), and acidic conditions (low pH) have all been demonstrated to enhance the rate of NAA photolysis. researchgate.netnih.gov The photochemical degradation primarily involves the aromatic naphthalene (B1677914) ring system. nih.gov The reaction with photochemically-produced hydroxyl radicals in the atmosphere is also a potential degradation route, with an estimated half-life of about 10 hours for vapor-phase NAA. nih.gov

The primary products resulting from the photolysis of NAA in water and on soil surfaces have been identified as 1-naphthoic acid and phthalic acid. epa.govguidechem.com Further investigation has also identified hydroxylated intermediates in the photodegradation process of related naphthalene compounds. nih.gov

Table 1: Factors Influencing Photolytic Degradation of 1-Naphthaleneacetic Acid (NAA)

Factor Effect on Degradation Rate Reference
Light Source UV light is more effective than fluorescent light. researchgate.netnih.gov
Oxygen Presence of oxygen increases the photolysis rate. researchgate.netnih.gov
pH Low pH (acidic conditions) accelerates degradation. researchgate.netnih.gov

| Catalysts | Titanium dioxide (TiO2) enhances the degradation rate. | researchgate.netnih.gov |

Microbial Metabolism and Biotransformation Processes

Microbial activity is a crucial factor in the breakdown of Urea, (1-naphthylacetyl)-, primarily by metabolizing its degradation product, 1-naphthaleneacetic acid (NAA).

Biodegradation is a key process for the dissipation of NAA in soil, with a reported half-life of approximately 10 days. nih.gov A wide variety of soil microorganisms, including bacteria and fungi, have the capacity to degrade naphthalene and its derivatives. frontiersin.org Among bacteria, species from the genera Pseudomonas, Pseudoxanthomonas, Comamonas, Burkholderia, Novosphingobium, Bacillus, Paenibacillus, Rhodococcus, and Arthrobacter have demonstrated the ability to degrade these types of synthetic organic compounds. frontiersin.org

Specifically for naphthalene degradation, various strains of Pseudomonas putida have been extensively studied and identified as effective degraders. frontiersin.orgnih.gov The enzymatic pathways in these microorganisms typically involve oxygenases, which introduce hydroxyl groups onto the aromatic rings, making them susceptible to cleavage and further metabolism. frontiersin.org For instance, the metabolism of 1-naphthoic acid, a photolytic product of NAA, is initiated by double hydroxylation of the aromatic ring. frontiersin.org

The microbial breakdown of naphthalene compounds proceeds through a series of intermediate metabolites. For naphthalene itself, common intermediates identified during microbial degradation include pyruvic acid, salicylaldehyde, D-gluconic acid, and catechol. researchgate.net Another identified pathway involves salicylic acid and ketoadipic acid as intermediates. researchgate.net

While the complete microbial degradation pathway of NAA is not fully elucidated in the provided research, it is expected to follow similar steps to other naphthalene derivatives. The process generally begins with the oxidation of the naphthalene ring. For related compounds, the degradation ultimately funnels into central metabolic pathways. frontiersin.org

Uptake, Translocation, and Metabolism within Plant Systems

As a synthetic auxin, the 1-naphthaleneacetic acid (NAA) portion of Urea, (1-naphthylacetyl)- is designed to be absorbed and utilized by plants.

Uptake of NAA can occur through both the leaves and roots of plants. researchgate.net Studies on apple leaves have shown that once absorbed, NAA is readily translocated to other parts of the plant, such as the fruits. tandfonline.com The lipid content of roots may be a controlling factor in the adsorption of naphthalene-based compounds. proquest.comslu.se

Once inside the plant tissues, free NAA is rapidly metabolized into various conjugates. researchgate.netscience.gov This is a common detoxification and storage strategy in plants. The major metabolites of NAA identified in tobacco and mandarin fruits are conjugates with glucose and the amino acid aspartate, forming 1-naphthylacetyl-β-D-glucose and 1-NAA-aspartate, respectively. nih.govguidechem.comresearchgate.net In apple leaves, absorbed NAA is quickly converted into a water-soluble, neutral compound, which is then gradually replaced by a second, acidic conjugate. tandfonline.com This rapid conjugation ensures that the concentration of free, biologically active NAA within the cells is maintained at a low level. science.gov

Table 2: Major Metabolites of 1-Naphthaleneacetic Acid (NAA) in Plants

Plant Major Metabolite(s) Reference
Tobacco 1-NAA-glucoside, 1-NAA-aspartate researchgate.net
Kinnow Mandarin 1-NAA-aspartate, 1-naphthylacetyl-β-D-glucose nih.govguidechem.com
Apple Water-soluble neutral and acidic conjugates tandfonline.com

| Kiwifruit | 1-naphthylacetylaspartic acid | science.gov |

Lack of Scientific Data Prevents Detailed Analysis of Urea, (1-naphthylacetyl)- in Plant Ecosystems

The initial research strategy aimed to gather data on the following aspects of Urea, (1-naphthylacetyl)-:

Root and Foliar Uptake Kinetics: Quantitative data on the rates and mechanisms of absorption by plant roots and leaves.

Xylem and Phloem Translocation Studies: Information on the movement of the compound within the plant's vascular systems.

In planta Metabolism and Conjugation Pathways: The biochemical processes by which plants break down and modify the compound.

While there is a substantial body of research on the environmental fate and plant interactions of the related compounds urea and 1-naphthaleneacetic acid (1-NAA), this information cannot be reliably extrapolated to Urea, (1-naphthylacetyl)-. The addition of the 1-naphthylacetyl group to the urea molecule significantly alters its chemical properties, which would in turn affect its biological activity and metabolic pathways within a plant system.

The absence of specific studies on Urea, (1-naphthylacetyl)- means that any attempt to create a detailed article as per the requested outline would be based on speculation rather than empirical evidence. In the interest of scientific accuracy and to avoid the dissemination of unverified information, this report acknowledges the current lack of available data.

Further research, including controlled laboratory and field studies, would be necessary to elucidate the environmental behavior and biotransformation of Urea, (1-naphthylacetyl)- in plants. Such studies would need to focus specifically on this compound to provide the data required for a thorough and accurate analysis of its root and foliar uptake, internal translocation, and metabolic fate.

Applications in Advanced Biochemical and Plant Research

Development of Molecular Tools for Pathway Elucidation

Without any foundational research on the synthesis, characterization, and biological activity of "Urea, (1-naphthylacetyl)-", it is not possible to provide a scientifically accurate and informative article that adheres to the provided structure and content requirements. Further research would be required to determine if this compound possesses the biological activities suggested by the user's request.

Affinity Chromatography Ligands

Affinity chromatography is a powerful purification technique that relies on the specific, reversible binding interaction between a ligand immobilized on a chromatographic matrix and its target molecule in a complex mixture. The successful application of this method hinges on the selection of a ligand with high affinity and selectivity for the target of interest.

While various molecules, including antibodies, enzymes, and small organic molecules, are routinely used as affinity ligands, there are no specific documented instances of Urea (B33335), (1-naphthylacetyl)- being immobilized onto a chromatography support to serve this purpose. General principles of affinity chromatography involve the covalent attachment of a ligand to a solid support, such as agarose (B213101) or magnetic beads. The choice of ligand is critical and is typically based on a known biological interaction. The absence of literature on Urea, (1-naphthylacetyl)- as an affinity ligand suggests that it may not possess the required specific binding properties for a particular biomolecule of interest or that its potential in this application has not yet been explored or reported.

Photoaffinity Probes for Target Identification

Photoaffinity labeling is a sophisticated technique used to identify and characterize the binding partners of small molecules within a complex biological system. This method involves the use of a photoaffinity probe, which is a molecule that contains a photoreactive group. Upon activation with light of a specific wavelength, this group forms a highly reactive intermediate that can covalently bind to nearby molecules, thus "tagging" the binding target for subsequent identification.

A typical photoaffinity probe consists of three key components: a recognition element that binds to the target, a photoreactive moiety (e.g., an azide (B81097), diazirine, or benzophenone), and often a reporter tag (e.g., a biotin (B1667282) or a fluorescent group) to facilitate detection and isolation of the labeled target.

While derivatives of various core structures, including those containing naphthyl groups, have been developed as photoaffinity probes, there is no specific research detailing the synthesis or application of a photoaffinity probe based on the Urea, (1-naphthylacetyl)- scaffold. The development of such a probe would require chemical modification to incorporate a photoreactive group. The lack of such reports indicates that Urea, (1-naphthylacetyl)- has not been a focal point for the design of photoaffinity probes in target identification studies.

Emerging Research Directions and Future Perspectives

Integration with Systems Biology Approaches

Systems biology, which leverages high-throughput 'omics' technologies such as transcriptomics, proteomics, and metabolomics, offers a holistic view of the interactions between a chemical compound and a biological system. Such approaches are crucial for elucidating mechanisms of action and identifying off-target effects.

Despite the power of these technologies, a thorough search of existing literature and databases reveals a lack of studies that have applied systems biology approaches to investigate the effects of Urea (B33335), (1-naphthylacetyl)- . There are currently no publicly available datasets on the transcriptomic, proteomic, or metabolomic changes induced by this compound in any biological system. This represents a significant knowledge gap and a promising area for future research to understand its cellular impact comprehensively.

Application in CRISPR-Cas Gene Editing Systems as a Modulator

The CRISPR-Cas gene-editing technology has revolutionized genetic engineering, and the use of small molecules to modulate its activity and specificity is an area of intense research. These modulators can enhance the efficiency of gene editing or reduce off-target effects, making the technology safer and more effective for therapeutic applications.

Currently, there is no scientific literature describing the use of Urea, (1-naphthylacetyl)- as a modulator of CRISPR-Cas gene editing systems. Research into small molecule modulators of CRISPR-Cas is an active field, but this particular compound has not been identified or tested for such properties. Future screening of chemical libraries, including derivatives of urea and naphthalene (B1677914), could potentially identify novel modulators of CRISPR-Cas activity.

Sustainable Synthesis and Environmental Remediation Potentials

The development of sustainable and environmentally friendly chemical synthesis methods is a key goal in green chemistry. Similarly, the potential for chemical compounds to be used in environmental remediation, or their own biodegradability, is of significant environmental interest.

There is a lack of published research on the sustainable or "green" synthesis of Urea, (1-naphthylacetyl)- . While general methods for the synthesis of N-acylureas exist, specific eco-friendly protocols for this compound have not been detailed. Furthermore, its potential for environmental remediation has not been explored. Studies on the biodegradation of naphthalene derivatives are available, but specific data on the microbial or enzymatic degradation of Urea, (1-naphthylacetyl)- is absent from the scientific record.

Exploration of Novel Biological Targets and Mechanisms

Identifying novel biological targets and elucidating the mechanisms of action of chemical compounds are fundamental to drug discovery and understanding biological processes. While the parent compounds, urea and 1-naphthaleneacetic acid (a synthetic auxin), have well-documented biological roles, the specific targets and mechanisms of their combined form in Urea, (1-naphthylacetyl)- are not well-defined in the literature.

There is a notable absence of research focused on identifying novel protein binding partners or detailing the specific biochemical pathways modulated by Urea, (1-naphthylacetyl)- . While it may be hypothesized to have auxin-like activity, dedicated studies to confirm this and to uncover other potential biological activities are lacking. This represents a fertile ground for future pharmacological and biochemical research.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis protocols for Urea, (1-naphthylacetyl)-, and what critical parameters influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution between 1-naphthylacetyl chloride and urea derivatives. Key parameters include:

  • Reaction temperature (optimal range: 0–5°C to minimize side reactions)
  • Solvent choice (e.g., anhydrous dichloromethane or THF)
  • Stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of acyl chloride to urea)
  • Purification methods (e.g., recrystallization from ethanol/water mixtures).
    Include detailed procedural steps in the experimental section, citing established protocols .

Q. Which spectroscopic techniques are essential for characterizing Urea, (1-naphthylacetyl)-, and what diagnostic peaks confirm its structure?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Look for the urea NH protons (δ 6.5–7.2 ppm, broad) and naphthyl aromatic protons (δ 7.4–8.2 ppm).
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and urea N–H stretches at ~3200–3400 cm⁻¹.
  • Mass Spectrometry (MS) : Expect molecular ion peaks matching the molecular formula (C₁₃H₁₂N₂O₂).
    Always report solvent systems and calibration standards to ensure reproducibility .

Q. What are the primary research applications of Urea, (1-naphthylacetyl)- in organic and medicinal chemistry?

  • Methodological Answer : The compound serves as:

  • A precursor in heterocyclic synthesis (e.g., quinazolinones).
  • A model substrate for studying hydrogen-bonding interactions in urea derivatives.
  • A potential pharmacophore in drug discovery (e.g., kinase inhibitors).
    Design experiments to validate these applications by cross-referencing literature on analogous urea derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to suppress competing side reactions during synthesis?

  • Methodological Answer :

  • Use Design of Experiments (DOE) to test variables like temperature, solvent polarity, and catalyst loading.
  • Monitor reaction progress via TLC or in situ FTIR to detect intermediates.
  • Employ scavengers (e.g., molecular sieves) to sequester moisture.
    Document statistical significance of parameter adjustments using ANOVA .

Q. What strategies resolve contradictions in reported spectral data for Urea, (1-naphthylacetyl)- across studies?

  • Methodological Answer :

  • Compare spectra acquired under identical conditions (solvent, concentration, temperature).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Validate purity via HPLC (≥95% purity threshold) to exclude impurities affecting spectral interpretation.
    Cross-validate findings with computational methods (e.g., DFT-predicted chemical shifts) .

Q. How should stability studies be designed to assess Urea, (1-naphthylacetyl)- under varying environmental conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to:
  • Thermal stress (40–80°C for 1–4 weeks).
  • Hydrolytic conditions (pH 1–13 buffers).
  • Photolytic stress (ICH Q1B guidelines).
  • Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics.
    Report statistical confidence intervals for degradation rates .

Q. What computational methods are suitable for modeling the supramolecular interactions of Urea, (1-naphthylacetyl)-?

  • Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations to map hydrogen-bonding networks.
  • Use Molecular Dynamics (MD) simulations to study solvent effects on crystal packing.
  • Validate models against XRD data (e.g., Cambridge Structural Database entries).
    Ensure computational protocols are reproducible by sharing input files and software versions .

Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory data in publications involving Urea, (1-naphthylacetyl)-?

  • Methodological Answer :

  • Use Supplementary Materials to include raw datasets and outlier analyses.
  • Discuss discrepancies in the context of experimental variables (e.g., humidity, instrument calibration).
  • Apply IUPAC guidelines for reporting uncertainties in measurements (e.g., ±0.1 ppm for NMR shifts).
    Follow journal-specific instructions for data transparency .

Q. What statistical frameworks are recommended for analyzing structure-activity relationships (SAR) in urea derivatives?

  • Methodological Answer :

  • Apply Multivariate Regression to correlate substituent effects with biological activity.
  • Use Principal Component Analysis (PCA) to reduce dimensionality in spectral datasets.
  • Validate models through cross-validation (e.g., k-fold) and report R² values.
    Ensure alignment with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.